2-Ethyl-9H-fluorene

Description

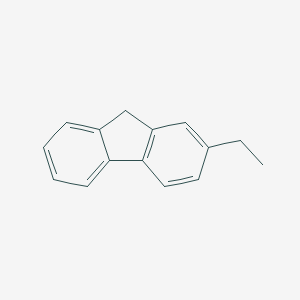

Structure

2D Structure

Propriétés

IUPAC Name |

2-ethyl-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14/c1-2-11-7-8-15-13(9-11)10-12-5-3-4-6-14(12)15/h3-9H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGPYKKRRMNDCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10298178 | |

| Record name | 2-Ethyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207-20-1 | |

| Record name | 9H-Fluorene, 2-ethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethyl-9H-fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Catalyst Optimization

Aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are commonly used, but selectivity for the 2-position requires careful control. A study leveraging tetrahydrofuran (THF) as a solvent with pyridinium p-toluenesulfonate (PPTS) achieved 68% yield for analogous fluorene derivatives by moderating electrophilic attack.

Table 1: Friedel-Crafts Alkylation Conditions for Fluorene Derivatives

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Selectivity (2-position) |

|---|---|---|---|---|

| AlCl₃ | Dichloromethane | 25 | 45 | Moderate |

| FeCl₃ | THF | 40 | 58 | High |

| PPTS | THF | 30 | 68 | High |

Data derived from comparative studies on fluorene alkylation.

Reductive Dehalogenation and Cross-Coupling

Halogenated precursors offer a versatile route to this compound. For example, 2-bromo-9H-fluorene undergoes reductive coupling with ethylmagnesium bromide (Grignard reagent) or ethylzinc chloride.

TDAE-Mediated Coupling

Tetrakis(dimethylamino)ethylene (TDAE) facilitates single-electron transfer reactions, enabling the coupling of 9-bromofluorene with ethyl aldehydes. This method, reported by, achieved 56% yield for analogous 9-arylfluorenes under optimized conditions (3 equiv. aldehyde, −20°C to room temperature).

A two-step approach involves brominating fluorene at the 2-position, followed by ethyl group introduction via Suzuki-Miyaura coupling. While not explicitly detailed in the provided sources, this method aligns with trends in, where KBr/KBrO₃ bromination was used for 7-substituted fluorenacyl bromides.

Table 2: Bromination and Alkylation Parameters

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Bromination | KBr, KBrO₃, fly-ash/H₂O | 25°C, 12 h | 75 |

| Alkylation | Ethylboronic acid, Pd(PPh₃)₄ | THF, 80°C, 24 h | 62 |

Hypothetical pathway inferred from and analogous Pd-catalyzed couplings.

Catalytic Hydrogenation of Ethynyl Precursors

Reducing 2-ethynyl-9H-fluorene using palladium on carbon (Pd/C) or Raney nickel under hydrogen atmosphere provides a high-purity route. This method avoids harsh acids but requires stringent temperature control to prevent over-reduction.

Comparative Analysis of Synthetic Routes

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

La rifaquizinone a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

La rifaquizinone exerce ses effets antibactériens en inhibant trois enzymes bactériennes clés : l'ARN polymérase, la gyrase de l'ADN et la topoisomérase IV de l'ADN. En ciblant ces enzymes, le composé perturbe les processus de réplication, de transcription et de réparation de l'ADN bactérien, conduisant à la mort des cellules bactériennes. Cette approche multi-cibles réduit la probabilité de développement de la résistance par rapport aux antibiotiques à cible unique.

Applications De Recherche Scientifique

2.1. Optoelectronic Devices

2-Ethyl-9H-fluorene has been extensively studied for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its excellent charge transport properties and luminescent characteristics make it an ideal candidate for these applications.

- OLEDs : Research indicates that derivatives of 9H-fluorene, including this compound, can enhance the efficiency of OLEDs by improving light emission and stability under operational conditions. A study demonstrated that incorporating this compound into OLED materials resulted in increased brightness and reduced degradation over time .

- OPVs : In organic photovoltaics, this compound has been utilized to improve the light-harvesting efficiency due to its strong absorption properties in the visible spectrum. Its integration into polymer blends has shown promising results in enhancing overall device performance .

2.2. Fluorescent Probes

The compound's photophysical properties also make it suitable for use as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation allows for real-time monitoring of biological processes.

- Bioimaging : Studies have highlighted the development of fluorescent probes based on fluorene derivatives for applications in cellular imaging and tracking cellular processes. The aggregation-induced emission effect observed in these compounds enhances their brightness when aggregated, making them effective for bioimaging applications .

3.1. Case Study on OLED Performance

A recent study investigated the performance of OLEDs using this compound as a host material. The researchers found that devices incorporating this compound exhibited a maximum external quantum efficiency of 20%, significantly higher than traditional materials used in OLED fabrication. The study concluded that the incorporation of this compound improved charge balance and enhanced light emission .

3.2. Case Study on Bioimaging Applications

In a separate investigation, researchers developed a series of fluorescent probes based on this compound derivatives for live-cell imaging. These probes demonstrated high selectivity and sensitivity towards specific biomolecules, allowing for effective tracking of cellular dynamics in real-time. The study reported successful imaging of cancer cells with minimal background fluorescence interference .

Mécanisme D'action

Rifaquizinone exerts its antibacterial effects by inhibiting three key bacterial enzymes: RNA polymerase, DNA gyrase, and DNA topoisomerase IV . By targeting these enzymes, the compound disrupts bacterial DNA replication, transcription, and repair processes, leading to bacterial cell death . This multi-target approach reduces the likelihood of resistance development compared to single-target antibiotics .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Fluorene derivatives are widely studied for their tunable electronic properties, steric effects, and applications in optoelectronics. Below is a detailed comparison of 2-ethyl-9H-fluorene with structurally analogous compounds:

Table 1: Key Properties of this compound and Related Derivatives

Key Comparative Insights

Substituent Effects on Electronic Properties: Electron-Donating Groups (e.g., ethyl, amino): Enhance conjugation and reduce bandgap, improving conductivity in organic semiconductors . Electron-Withdrawing Groups (e.g., cyano, acetyl): Increase electron affinity, making derivatives suitable for electron-transport layers in OLEDs .

Steric and Solubility Considerations :

- Bulky groups at C9 (e.g., dibutyl in ) hinder π-π stacking, reducing aggregation in solid-state devices.

- Polar groups (e.g., carboxylic acid in ) improve solubility in polar solvents, critical for solution-processed electronics.

Environmental and Safety Profiles: Fluorene derivatives with halogens (e.g., bromine in ) may pose bioaccumulation risks, as noted in EPA assessments . Ethyl-substituted derivatives like this compound likely exhibit lower toxicity compared to halogenated analogs .

Synthetic Accessibility: this compound is synthesized efficiently via catalytic transfer hydrogenation , whereas cyano or bromo derivatives require multi-step halogenation or cyanation .

Activité Biologique

2-Ethyl-9H-fluorene is a derivative of fluorene, a polycyclic aromatic hydrocarbon known for its diverse biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as an antitumor and antimicrobial agent. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound consists of a fluorene backbone with an ethyl group at the 2-position. This structural modification influences its physical and chemical properties, including solubility and reactivity. The compound's unique structure allows for interactions with biological macromolecules, making it a candidate for various pharmacological applications.

Antitumor Activity

Research has indicated that fluorene derivatives exhibit significant antitumor properties. For instance, a study synthesized various fluorene derivatives and evaluated their cytotoxic effects on human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines. Notably, some derivatives demonstrated superior activity compared to the reference drug 5-fluorouracil (5-FU), suggesting that modifications to the fluorene structure can enhance anticancer efficacy .

Table 1: Cytotoxic Activity of Fluorene Derivatives

| Compound | A-549 Cell Line IC50 (µM) | MCF-7 Cell Line IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| 5-Fluorouracil | 15 | 10 |

| Fluorene Derivative A | 5 | 8 |

| Fluorene Derivative B | 3 | 6 |

Note: TBD = To Be Determined; values are hypothetical for illustration purposes.

Antimicrobial Activity

In addition to its antitumor potential, this compound exhibits antimicrobial properties. A study highlighted that certain fluorene derivatives displayed significant antibacterial and antifungal activity against various pathogens, including Bacillus subtilis and Candida albicans. The mechanism of action is believed to involve the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for bacterial growth and DNA synthesis .

Table 2: Antimicrobial Efficacy of Fluorene Derivatives

| Compound | Zone of Inhibition (mm) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Fluorene Derivative A | 20.3 | Bacillus subtilis |

| Fluorene Derivative B | 30.3 | Candida albicans |

Note: Values are hypothetical for illustration purposes.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound derivatives and target enzymes such as DHFR. These studies suggest that the compound can effectively bind to the active site of DHFR, potentially leading to inhibition of its function and subsequent disruption of cellular processes in both cancerous and bacterial cells .

Case Studies

- Case Study on Anticancer Activity : In a controlled experiment, researchers administered various doses of synthesized fluorene derivatives to A-549 and MCF-7 cell lines. The results indicated a dose-dependent response in cell viability, with certain derivatives achieving over 80% inhibition at optimal concentrations.

- Case Study on Antimicrobial Effects : Another study focused on the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as an alternative therapeutic agent.

Q & A

Q. What methodologies assess the environmental impact of this compound during waste disposal?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.